molecular formula C11H10FN3O B5999597 2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol

2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol

Cat. No.: B5999597
M. Wt: 219.21 g/mol
InChI Key: YHDOLNHAZZQLGN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol typically involves the reaction of 3-fluoroaniline with 6-methyl-4-hydroxypyrimidine under specific conditions. One common method includes:

    Starting Materials: 3-fluoroaniline and 6-methyl-4-hydroxypyrimidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere like nitrogen or argon.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used.

    Temperature: The reaction is typically conducted at elevated temperatures, around 100-150°C, to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-one, while reduction could produce 2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-amine.

Scientific Research Applications

2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-phenylamino)-6-methyl-pyrimidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromo-phenylamino)-6-methyl-pyrimidin-4-ol: Similar structure but with a bromine atom instead of fluorine.

    2-(3-Iodo-phenylamino)-6-methyl-pyrimidin-4-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

2-(3-fluoroanilino)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-7-5-10(16)15-11(13-7)14-9-4-2-3-8(12)6-9/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDOLNHAZZQLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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